Lipophilicity Advantage of 2-Chlorophenyl Over Pyridinyl Analog
SwissADME in silico prediction shows that the target compound has a calculated LogP (cLogP) of 4.56, which is 2.12 log units higher than the pyridin‑3‑yl analog (cLogP 2.44). This increased lipophilicity can enhance passive membrane permeability, a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.56 |
| Comparator Or Baseline | 2-(Pyridin-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 2034434-77-8); cLogP = 2.44 |
| Quantified Difference | ΔcLogP = +2.12 |
| Conditions | SwissADME consensus algorithm (XLOGP3, WLOGP, MLOGP, SILICOS‑IT, iLOGP) applied to neutral species |
Why This Matters
A cLogP > 1.5 is generally required for oral bioavailability; the target compound's higher cLogP may afford greater membrane permeation compared to the less lipophilic pyridinyl analog, influencing compound selection for cell‑based assays.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
